
3-(2-Methylphenyl)morpholine
Description
Significance of the Morpholine Scaffold in Contemporary Synthetic Strategies
The morpholine moiety is a cornerstone in modern synthetic chemistry, offering a versatile and readily accessible building block for the creation of diverse molecular architectures. sci-hub.senih.govnih.gov Its incorporation into molecules can significantly influence their biological activity and pharmacokinetic properties. sci-hub.senih.govresearchgate.net The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the oxygen atom) allows for critical interactions with biological targets. researchgate.net Furthermore, the morpholine ring can improve a compound's metabolic stability and bioavailability. sci-hub.seacs.org
Synthetic chemists have developed numerous methods for the construction and functionalization of the morpholine ring, enabling the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies. nih.govresearchgate.net These strategies range from classical cyclization reactions to more modern catalytic approaches. researchgate.net The ability to easily introduce substituents at various positions on the morpholine ring allows for fine-tuning of a compound's properties to optimize its therapeutic potential. researchgate.netjchemrev.com
Rationale for Investigating Phenyl-Substituted Morpholine Derivatives
The introduction of a phenyl group onto the morpholine scaffold creates a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. acs.orgacs.org Aryl-morpholines are structurally similar to some endogenous neurotransmitters, which can facilitate their interaction with specific molecular targets within the CNS. acs.org This structural feature has been shown to play a key role in improving the crossing of the blood-brain barrier, a critical factor for the efficacy of CNS-active drugs. acs.orgacs.org
Overview of Research Perspectives on 3-(2-Methylphenyl)morpholine
While specific research dedicated solely to this compound is not extensively documented in the provided search results, the broader context of substituted phenylmorpholines suggests its potential as a valuable chemical entity. The methyl substituent at the ortho position of the phenyl ring introduces specific steric and electronic effects that can influence its biological activity.
Research on analogous compounds, such as those with different substitution patterns on the phenyl ring or at other positions of the morpholine ring, provides a framework for understanding the potential applications of this compound. vulcanchem.com For instance, related compounds have been investigated for their potential as antidepressants and for their interaction with neurotransmitter transporters. The synthesis and study of such derivatives are crucial for building a comprehensive understanding of the structure-activity relationships within this class of compounds.
The following table provides a comparative overview of structurally related compounds, highlighting the impact of different substituents on their properties and applications.
Compound Name | Key Structural Differences | Reported Applications/Significance |
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride | Methyl group at the 4-position of the phenyl ring and a methyl group at the 3-position of the morpholine ring. | Serves as an intermediate in the synthesis of GBR 12909, a dopamine reuptake inhibitor. |
3-Methyl-2-(3-chlorophenyl)morpholine Hydrochloride | Chlorine at the 3-position of the phenyl ring and a methyl group at the 3-position of the morpholine ring. | Exhibits potent antidepressant activity. |
3-(4-Fluorophenyl)morpholine Hydrochloride | Fluorine at the 4-position of the phenyl ring. | Enhanced metabolic stability, making it useful in CNS drug discovery. |
6-(2-Methylphenyl)-3-(morpholin-4-ylmethyl) sci-hub.seresearchgate.nettriazolo[3,4-b] sci-hub.sevulcanchem.comthiadiazole | A more complex fused ring system attached to the morpholine and 2-methylphenyl groups. | The morpholine moiety enhances solubility and hydrogen-bonding capacity. vulcanchem.com |
This comparative data underscores the importance of substituent placement in determining the pharmacological profile of phenyl-substituted morpholine derivatives. Further investigation into this compound is warranted to elucidate its specific properties and potential therapeutic applications.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2-methylphenyl)morpholine |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
SROHPSAARGRLAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2COCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 3- 2-methylphenyl Morpholine and Analogous Arylmorpholine Systems
Ring-Closing Strategies for Morpholine Construction
The construction of the morpholine ring is predominantly achieved through intramolecular cyclization reactions, which can be broadly categorized based on the key bond-forming step. These strategies offer access to a wide range of substituted morpholines with varying degrees of stereocontrol.
Intramolecular Reductive Etherification Reactions
Intramolecular reductive etherification has emerged as a powerful method for the stereoselective synthesis of C-substituted morpholine derivatives. nih.gov This strategy typically involves the cyclization of a keto alcohol precursor. An efficient approach utilizes an indium(III)-catalyzed intramolecular reductive etherification, which allows for the construction of various substituted morpholines, including 2-substituted, cis-2,3-disubstituted, cis-2,5-disubstituted, and cis-2,6-disubstituted derivatives, with good to excellent yields and high diastereoselectivity. oup.com This method is noted for its mild catalytic conditions and broad functional group tolerance, accommodating protecting groups such as Boc, Cbz, and Fmoc. oup.com
Another variation involves the acid-catalyzed reductive etherification of N-propargyl amino alcohols. rsc.org This method leads to the stereoselective synthesis of cis-2,5- and cis-2,6-disubstituted morpholines. Mechanistic studies suggest that terminal alkynols proceed through a 6-exo-dig hydroalkoxylation–isomerization–reduction cascade to form the morpholine ring. rsc.org This strategy has been successfully applied to the total synthesis of the fungicides tridemorph and fenpropimorph. rsc.org
Table 1: Examples of Lewis Acids in Reductive Etherification
Entry | Catalyst | Result | Reference |
---|---|---|---|
1 | InBr₃ | Good to excellent yields | oup.com |
2 | Mg(OTf)₂ | Modest results | oup.com |
3 | Cu(OTf)₂ | Modest results | oup.com |
4 | CuBr₂ | Modest results | oup.com |
5 | Ga(OTf)₃ | Trace product | oup.com |
6 | Bi(OTf)₃ | Trace product | oup.com |
7 | Zn(OTf)₂ | No desirable product | oup.com |
8 | Hf(OTf)₄ | No desirable product | oup.com |
Cyclization of Vicinal Amino Alcohols and their Derivatives
Vicinal amino alcohols are versatile and readily available starting materials for the synthesis of morpholines. researchgate.netresearchgate.net A common and straightforward approach involves the reaction of a 1,2-amino alcohol with a suitable two-carbon electrophile.
One such method is the annulation of 1,2-amino alcohols with chloroacetyl chloride or related carboxylic acid derivatives that have a leaving group alpha to the carbonyl. chemrxiv.org This typically involves a two-step process to first form a morpholinone intermediate via amide bond formation and subsequent cyclization, followed by reduction with a hydride reagent like lithium aluminum hydride to yield the morpholine. sorbonne-universite.frthieme-connect.com This multi-step sequence allows for the synthesis of a variety of mono-, di-, and trisubstituted morpholines. thieme-connect.com
A more direct, two-step, redox-neutral protocol uses ethylene sulfate and a base like potassium tert-butoxide to convert 1,2-amino alcohols into morpholines. organic-chemistry.org This method relies on the clean monoalkylation of the amino alcohol by ethylene sulfate, followed by cyclization. chemrxiv.org
Additionally, 2-hydroxy-3-arylmorpholines can be prepared from the reaction of arylboronic acids, aqueous glyoxal, and 1,2-aminoethanols through a Petasis borono-Mannich reaction. researchgate.netresearchgate.net These intermediates can then be deoxygenated to furnish the corresponding 3-arylmorpholines. researchgate.netresearchgate.net
Nucleophilic Ring Opening of Cyclic Ethers and Aziridines
The ring-opening of strained three-membered rings like epoxides and aziridines provides another important pathway to substituted morpholines. researchgate.netthieme-connect.com
A one-pot synthesis of enantiomerically pure cis-3,5-disubstituted morpholines can be achieved through a tandem sequence involving the intermolecular regioselective ring opening of a chiral aziridine by an epoxy alcohol. rsc.org In this strategy, the epoxy alcohol acts as both a nucleophile and an electrophile. rsc.org
Lewis acid-catalyzed ring-opening of chiral activated aziridines with halo alcohols can also be employed to synthesize morpholines with high enantiospecificity. acs.org Similarly, a metal-free protocol for the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines has been developed using ammonium persulfate as an oxidant. beilstein-journals.org The reaction proceeds via the ring opening of the aziridine by a haloalcohol, followed by intramolecular cyclization. beilstein-journals.orgresearchgate.net
Palladium-Catalyzed Carboamination Approaches
Palladium-catalyzed reactions have become a cornerstone for the synthesis of nitrogen-containing heterocycles, including morpholines. osi.lv Palladium-catalyzed carboamination, in particular, offers a convergent and stereocontrolled route to substituted morpholines. nih.govnih.gov
A notable strategy for the synthesis of cis-3,5-disubstituted morpholines involves a four-step sequence where the key step is a Pd-catalyzed carboamination between an O-allyl ethanolamine derivative and an aryl bromide. nih.govnih.gov This approach is modular, allowing for variation in the substituents on the morpholine ring. For instance, the coupling of an appropriate O-allyl ethanolamine with the sterically hindered 2-bromotoluene has been shown to produce a 3-(2-methylphenyl)-substituted morpholine derivative in good yield. nih.gov The mechanism is believed to proceed through the oxidative addition of the aryl bromide to a Pd(0) complex, followed by the formation of a palladium-amido intermediate, which then undergoes migratory insertion and reductive elimination to furnish the morpholine product. nih.gov
Table 2: Selected Examples of Pd-Catalyzed Carboamination for Morpholine Synthesis
Aryl Bromide | Amine Substrate | Product | Yield | Reference |
---|---|---|---|---|
2-Bromotoluene | O-allyl-N-Boc-ethanolamine derivative | 3-(2-Methylphenyl)-5-substituted morpholine | 66% | nih.gov |
Various aryl/alkenyl bromides | O-allyl ethanolamine derivatives | cis-3,5-disubstituted morpholines | Moderate to good | nih.govnih.gov |
Tandem Reaction Sequences (e.g., Hydroamination and Asymmetric Transfer Hydrogenation)
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. An elegant and practical catalytic method for the enantioselective synthesis of 3-substituted morpholines employs a tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation (ATH). acs.orgorganic-chemistry.orgacs.orgnih.gov
This process starts with ether-containing aminoalkyne substrates. A titanium-catalyzed intramolecular hydroamination of the alkyne yields a cyclic imine intermediate. acs.orgnih.gov This imine is then reduced in situ using a Noyori-Ikariya type ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN, via asymmetric transfer hydrogenation. acs.orgacs.org This sequence affords chiral 3-substituted morpholines in good yields and with excellent enantiomeric excesses (often >95%). acs.orgacs.org A key factor for achieving high enantioselectivity is the hydrogen-bonding interaction between the ether oxygen in the substrate backbone and the ligand of the ruthenium catalyst. organic-chemistry.orgacs.org This methodology tolerates a wide range of functional groups on the aryl substituent. acs.org
Methods Involving α-Halo Acid Chlorides
A simple and efficient method for the synthesis of a wide variety of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions starting from readily available amino alcohols and α-halo acid chlorides. sorbonne-universite.frthieme-connect.com
The synthesis begins with the coupling of an amino alcohol with an α-halo acid chloride to form an amide intermediate. sorbonne-universite.fr This amide is then subjected to intramolecular cyclization, typically using a strong base like potassium tert-butoxide, to yield a morpholin-2-one. sorbonne-universite.fr The final step is the reduction of the lactam functionality of the morpholinone, commonly with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to afford the desired substituted morpholine. sorbonne-universite.frthieme-connect.com This versatile methodology allows for the synthesis of mono-, di-, and trisubstituted morpholines, as well as spiro and ring-fused systems, often in good to excellent yields and without loss of chirality when starting from enantiopure amino alcohols. sorbonne-universite.frthieme-connect.com
Utilization of Oxazetidine-Based Synthons
A novel approach for the synthesis of 2- and 3-substituted morpholines involves the use of 2-tosyl-1,2-oxazetidine as a versatile synthon. acs.orgnih.gov This method leverages the ring-opening of the strained oxazetidine ring by nucleophiles, such as α-formyl carboxylates, to construct the morpholine core. The reaction is typically facilitated by a base, like potassium carbonate (K₂CO₃), in a suitable solvent such as 1,4-dioxane. acs.org
The process begins with the base-mediated reaction between the 2-tosyl-1,2-oxazetidine and a keto-ester nucleophile. acs.orgnih.gov This reaction leads to the formation of substituted 3-hydroxy-4-tosylmorpholine-2-carboxylates. For instance, the reaction of 2-tosyl-1,2-oxazetidine with ethyl 2-methyl-3-oxopropanoate yields ethyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate with a high yield of 86%. nih.gov This strategy allows for the introduction of substituents at the C2 and C3 positions of the morpholine ring, offering a pathway to diverse analogues. acs.org The substitution patterns achieved through this method can introduce conformational constraints to the otherwise flexible morpholine ring, a valuable feature in the development of new therapeutic agents. acs.org
Oxazetidine Synthon | Nucleophile | Base | Product | Yield (%) | Diastereomeric Ratio (dr) |
---|---|---|---|---|---|
2-Tosyl-1,2-oxazetidine | Ethyl 2-methyl-3-oxopropanoate | K₂CO₃ | Ethyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 86 | - |
2-Tosyl-1,2-oxazetidine | tert-Butyl 2-methyl-3-oxopropanoate | K₂CO₃ | tert-Butyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 81 | - |
2-Tosyl-1,2-oxazetidine | Methyl 5-chloro-2-formylpentanoate | K₂CO₃ | Methyl 2-(3-chloropropyl)-3-hydroxy-4-tosylmorpholine-2-carboxylate | 31 | 1.5:1 |
Stereochemical Control in 3-(2-Methylphenyl)morpholine Synthesis
Achieving precise control over the stereochemistry of the 3-aryl-substituted morpholine core is paramount for developing pharmacologically active molecules. Research has focused on both enantioselective and diastereoselective approaches to synthesize specific stereoisomers.
Enantioselective Synthetic Routes
Enantioselective strategies are crucial for obtaining specific enantiomers of chiral morpholines. One established method involves the use of the Sharpless asymmetric epoxidation to create the necessary stereocenters in the synthetic precursor. This approach has been successfully applied to the synthesis of the (R,R)- and (S,S)-enantiomers of 2-[(3-chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine, a related arylmorpholine analogue. nih.gov Another powerful technique is the use of chiral catalysts, such as BINAP-Ru complexes, to achieve high enantiomeric excess (ee) in asymmetric syntheses. Such methods are critical for isolating the desired enantiomer for pharmacological evaluation. Furthermore, chiral resolution using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be employed to separate enantiomers effectively.
Diastereoselective and Diastereoconvergent Transformations
Diastereoselective synthesis aims to preferentially form one diastereomer over others. A notable example is a crystallization-induced diastereoselective transformation used in the synthesis of the NK1 receptor antagonist Aprepitant, which features a 3-arylmorpholine core. scite.ai This technique drives the equilibrium towards the desired, less soluble diastereomer, which crystallizes from the solution, resulting in a high yield of a single stereoisomer.
Another significant diastereoselective method is the Indium(III)-catalyzed intramolecular reductive etherification of keto alcohols. This reaction produces various substituted morpholines with high diastereoselectivity. oup.comoup.com For example, the synthesis of antidepressant reboxetine stereoisomers has been achieved using chiral amino alcohol-copper(II) catalysts to promote diastereoselective nitroaldol reactions, which serve as a key step in the divergent synthesis of all four stereoisomers. researchgate.net Additionally, a three-component coupling of a 1,2-aminoalcohol, a 1,2-dicarbonyl compound, and an arylboronic acid has been shown to proceed with notable diastereoselectivity. researchgate.net
Catalytic Systems and Reaction Condition Optimization
The choice of catalyst and the optimization of reaction conditions are critical for the efficient and selective synthesis of substituted morpholines.
Indium(III) Catalysis for Substituted Morpholine Formation
An efficient method for synthesizing a range of substituted morpholines utilizes Indium(III)-catalyzed intramolecular reductive etherification. oup.comoup.com This reaction demonstrates broad functional group compatibility and provides good to excellent yields. oup.com The process typically starts from keto alcohols, which are prepared from corresponding amino alcohols and α-bromoketones. oup.com
The optimization of this catalytic system revealed that Indium(III) salts, particularly InBr₃ and In(OTf)₃, are highly effective catalysts. oup.com A catalyst loading of 20 mol% InBr₃ can achieve a nearly quantitative yield in 24 hours. oup.com The choice of reducing agent is also crucial, with triethylsilane (Et₃SiH) and phenylsilane (PhSiH₃) being the most efficient. oup.com Dichloromethane (CH₂) was identified as the optimal solvent, while others like THF, acetonitrile, and toluene were less effective. oup.com The proposed mechanism involves the InBr₃-promoted cyclization and dehydration of the keto alcohol to form an oxocarbenium ion intermediate, which is then reduced by the silane. oup.com
Catalyst (Lewis Acid) | Catalyst Loading (mol %) | Reducing Agent | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|---|
InBr₃ | 20 | Et₃SiH | CH₂Cl₂ | 24 | 99 |
In(OTf)₃ | 20 | Et₃SiH | CH₂Cl₂ | 24 | 85 |
FeCl₃ | 20 | Et₃SiH | CH₂Cl₂ | 24 | 65 |
Cu(OTf)₂ | 20 | Et₃SiH | CH₂Cl₂ | 24 | 58 |
Zn(OTf)₂ | 20 | Et₃SiH | CH₂Cl₂ | 24 | 0 |
InBr₃ | 10 | Et₃SiH | CH₂Cl₂ | 48 | 98 |
InBr₃ | 20 | Et₃SiH | THF | 24 | 65 |
Application of Lewis Acids and Brønsted Bases
Both Lewis acids and Brønsted bases play crucial roles in the synthesis of morpholine systems. In the Indium(III)-catalyzed reaction, various other Lewis acids were tested, but none surpassed the efficacy of InBr₃. oup.com For example, FeCl₃, Mg(OTf)₂, and Cu(OTf)₂ gave only modest results, while others like Zn(OTf)₂ failed to produce the desired product. oup.com This highlights the unique activity of Indium(III) in promoting this specific transformation. In other synthetic routes, Lewis acids like CuBr₂ have been used in combination with a Brønsted acid co-catalyst (trifluoroacetic acid, TFA) to facilitate four-component cascade reactions for synthesizing complex spirocyclic systems containing a morpholine moiety. mdpi.com
Brønsted bases, such as potassium carbonate (K₂CO₃), are frequently employed in methods like the oxazetidine-based synthesis to facilitate the initial nucleophilic attack and subsequent cyclization steps. acs.orgnih.gov The choice and stoichiometry of the base can be critical for reaction success and yield. Similarly, strong bases like sodium hydride (NaH) are used in annulation reactions to form morpholines from β-amino alcohols. acs.org The interplay between Lewis acidic catalysts that activate electrophiles and Brønsted bases that deprotonate nucleophiles is a common and powerful strategy in modern heterocyclic synthesis.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.combiotage.com This approach has been successfully applied to the synthesis of various arylmorpholine systems. The use of microwave irradiation can facilitate rapid and convenient synthesis of N-arylmorpholines. researchgate.netdntb.gov.ua
One of the key advantages of microwave synthesis is the efficient heating of the reaction mixture, which can overcome activation energy barriers more effectively. jocpr.com For instance, in the synthesis of morpholine-based chalcones, microwave irradiation at 80°C with a power of 50 watts for 1–2 minutes has been shown to be effective. mdpi.com This method has been used to produce a variety of morpholine-containing compounds, demonstrating its broad applicability. mdpi.comjocpr.com
Research has shown that microwave-assisted methods can significantly reduce reaction times from hours to minutes. jocpr.com For example, the synthesis of certain morpholine derivatives, which traditionally takes 16-24 hours, can be completed in 4-6 minutes using microwave irradiation. jocpr.com This rapid synthesis is beneficial for high-throughput screening and the generation of compound libraries.
The choice of solvent is also a critical factor in the efficiency of microwave-assisted synthesis. Solvents with high dielectric constants are generally preferred as they absorb microwave energy more effectively. jocpr.com Ethanol is often used as a solvent in these reactions. jocpr.commdpi.com In some cases, reactions can be performed without a solvent, which offers environmental benefits. nih.gov For the synthesis of 2'-O-aryluridines, while some reactions proceeded without a solvent, the use of N,N-dimethylacetamide (DMA) as a solvent led to better results in certain instances. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Morpholine Derivatives
Method | Reaction Time | Temperature | Yield | Reference |
---|---|---|---|---|
Conventional | 3-4 hours | Room Temperature | Moderate | jocpr.com |
Microwave | 1-2 minutes | 80 °C | High | mdpi.com |
Conventional | 16-24 hours | Not specified | Not specified | jocpr.com |
Microwave | 4-6 minutes | Not specified | High | jocpr.com |
Role of Ligand Design in Catalytic Efficiency
The design of ligands is a cornerstone in the development of efficient transition-metal catalysts for the synthesis of arylmorpholines. The electronic and steric properties of the ligand play a crucial role in modulating the reactivity and selectivity of the metal center. rsc.orgrsc.org A variety of ligand classes, including trialkylphosphines, 2-biarylphosphines, and N-heterocyclic carbenes (NHCs), have been investigated for their effectiveness in C-N cross-coupling reactions. nsf.gov
The steric bulk and σ-donating ability of the ligand are critical for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. acs.org For instance, ligands with significant steric demand, such as di(tert-butyl)neopentylphosphine (DTBNpP), have been shown to be highly effective. The increased activity of catalysts derived from DTBNpP in C-N coupling has been attributed to the ligand's larger cone angle compared to other trialkylphosphines like tri-tert-butylphosphine (TTBP). acs.org
Palladium precatalysts bearing sterically demanding and electron-rich ligands have been developed to improve the efficiency of generating the active LPd(0) species. nsf.gov For example, air-stable [(Np3P)Pd(Ar)Br]2 complexes have demonstrated higher activity than catalysts generated in situ from Pd2(dba)3 and PNp3, especially for coupling sterically demanding aryl bromides. nsf.gov Increasing the steric hindrance of the aryl group on the palladium precatalyst has been correlated with increased catalytic activity. nsf.gov
P,N-ligands, which contain both a phosphine and a nitrogen donor atom, have also emerged as a versatile class of ligands for transition-metal catalysis. researchgate.net The "Mor-DalPhos" ligand, which incorporates a morpholine moiety, has proven to be exceptionally effective in challenging palladium- and gold-catalyzed reactions. researchgate.net The ability of such P,N-ligands to adopt both monodentate and bidentate coordination modes is thought to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.net
The choice of the amino fragment in P,N-ligands can also influence catalytic performance. While modifications to the dialkylphosphine component have been a primary focus, research has also explored varying the amino fragment to include morpholine and piperidine. researchgate.net In some cases, however, the difference in steric bulk between different amino fragments may be marginal. researchgate.net
Furthermore, the design of chiral ligands is essential for asymmetric catalysis, enabling the synthesis of enantiomerically enriched arylmorpholine derivatives. The success of homogeneous asymmetric catalysis is largely attributed to the structure and stereochemistry of the coordinated ligands. keyorganics.net These can be broadly categorized as C2-symmetrical bisphosphines with a chiral backbone and P-chiral bisphosphines. keyorganics.net The synthesis of new P-chiral bisphosphines, in particular, offers significant scope for creating novel ligands with diverse substitution patterns at both the phosphorus atom and the backbone. keyorganics.net
Mechanistic Investigations of 3- 2-methylphenyl Morpholine Formation and Transformations
Elucidation of Reaction Pathways and Transition States
The formation of 3-substituted morpholines, such as 3-(2-Methylphenyl)morpholine, is often achieved through palladium-catalyzed intramolecular carboamination reactions. nih.gov This pathway provides a strategic approach to constructing the morpholine ring with specific substitution patterns. The mechanism for the formation of a C3-arylated morpholine involves the coupling of an N-protected ethanolamine derivative with an aryl halide, in this case, 2-bromotoluene. nih.gov
The catalytic cycle is understood to proceed through several key steps:
Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (2-bromotoluene) to a Pd(0) complex, forming a Pd(II) species. nih.gov
Pd-N Bond Formation : Following the oxidative addition, the palladium(aryl) complex undergoes a reaction with the nitrogen atom of the ethanolamine derivative to form a key palladium(aryl)(amido) complex. nih.gov
Intramolecular Aminopalladation : This is a crucial, stereochemistry-determining step where the palladium-bound nitrogen attacks the tethered alkene. Studies on related systems suggest that for the formation of six-membered rings like morpholines, this syn-aminopalladation proceeds through a boat-like transition state rather than a chair-like one. nih.gov The boat-like conformation is favored due to better orbital overlap between the alkene π-system and the Pd-N bond. nih.gov For this compound, this step would involve the formation of the C3-aryl bond.
Reductive Elimination : The final step is the reductive elimination from the resulting palladacycle intermediate, which forms the C-N bond of the morpholine ring and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
An alternative pathway involves the copper-promoted oxyamination of alkenes. nih.gov In this method, an intramolecular addition of an alcohol and an intermolecular coupling with an amine occur across an alkene. The stereoselectivity of this reaction is rationalized by a chair-like transition state where substituents adopt pseudo-axial or pseudo-equatorial positions to minimize steric hindrance. nih.gov The efficiency of such reactions can be sensitive to steric demands near the bond-forming centers. nih.gov
Computational studies on similar cycloadditions to form tricyclic morpholine derivatives have also been used to interpret reaction pathways. Density functional theory (DFT) calculations help in comparing the energy profiles of different transition state models, such as those for E- and Z-alkene substrates, explaining observed differences in reactivity and stereochemical outcomes. acs.org
Characterization of Key Intermediates (e.g., Zwitterionic Tetrahedral Intermediates)
The mechanistic pathways for morpholine synthesis involve several critical intermediates that dictate the reaction's course and outcome. In the palladium-catalyzed carboamination reaction, the primary intermediate is the palladium(aryl)(amido) complex . nih.gov This species, formed after oxidative addition and reaction with the amine, is central to the subsequent intramolecular cyclization step. Following the syn-aminopalladation, a six-membered palladacycle intermediate is formed before the final reductive elimination step releases the morpholine product. nih.gov In some cases, side reactions such as β-hydride elimination can occur from this palladacycle, leading to the formation of unsaturated byproducts like 3,4-dihydro-2H-1,4-oxazines. nih.gov
In other reaction contexts for forming amide or ester linkages on morpholine rings, such as aminolysis, the formation of a zwitterionic tetrahedral intermediate is a key mechanistic feature. rsc.org These intermediates arise from the nucleophilic attack of the morpholine nitrogen on a carbonyl or thiocarbonyl group. The general rate law for such reactions often indicates that the formation of this zwitterionic intermediate is the rate-determining step. rsc.org The subsequent breakdown of this intermediate to products is typically faster than its deprotonation. rsc.org
Spectroscopic and kinetic studies on related SNV reactions with morpholine have provided direct evidence for the accumulation of intermediates. acs.org For these reactions, the mechanism involves the initial formation of a zwitterionic intermediate (T±) from the attack of the amine nucleophile. acs.org The conditions for detecting such intermediates require both a favorable equilibrium for their formation and a kinetic scenario where their formation is faster than their subsequent conversion to products. acs.org
The isolation of stable zwitterionic intermediates has been achieved in the synthesis of morpholines from 1,2-amino alcohols and ethylene sulfate. chemrxiv.org In this "green" synthesis approach, the nucleophilic attack of the amino alcohol on ethylene sulfate leads to a stable, often crystalline, zwitterionic monoalkylation product, which can be isolated before a base-mediated cyclization step. chemrxiv.org This allows for the characterization of the intermediate and removal of impurities before the final ring closure.
Kinetic Analyses of Cyclization and Derivatization Reactions
Kinetic analyses provide quantitative insights into the rates and mechanisms of the reactions that form and modify the morpholine scaffold. While specific kinetic data for this compound is not extensively documented, studies on analogous systems reveal fundamental principles.
In the aminolysis of various substrates by morpholine in aqueous ethanol, the reactions consistently follow the rate equation: kobs = ko + kN[N] where kobs is the pseudo-first-order rate constant and [N] is the concentration of free morpholine. rsc.org This rate law supports a mechanism where the rate-determining step is the formation of a zwitterionic tetrahedral intermediate. rsc.org
Kinetic isotope effect (KIE) studies are also employed to probe reaction mechanisms. In the rhodium-catalyzed C-H functionalization of N-aryl morpholines, KIE experiments help to determine whether C-H bond cleavage is involved in the rate-determining step of the reaction. acs.org
The table below summarizes representative kinetic parameters from studies on morpholine-related reactions, illustrating the types of data obtained through kinetic analysis.
Reaction Type | Reactants | Key Kinetic Findings | Reference |
Amide Formation | Morpholine, Oleic Acid | First-order overall at T ≥ 140 °C. Negative ΔS‡ suggests an associative intermediate. | acs.org |
Aminolysis | Morpholine, S-ethoxycarbonyl O-ethyl dithiocarbonate | Rate law: kobs = ko + kN[N]. Supports rate-determining formation of a zwitterionic intermediate. | rsc.org |
Thermal Decomposition | Morpholine | RRKM-based calculations predict decomposition is dominated by a 1,3-intramolecular hydrogen shift. | researchgate.net |
These studies demonstrate how kinetic analysis elucidates reaction orders, rate constants, and activation parameters, which are essential for understanding reaction mechanisms and optimizing synthetic protocols.
Computational Probes of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental investigations into the mechanisms of morpholine formation and transformation. acs.orgrsc.org These theoretical methods provide detailed insights into reaction pathways, transition state geometries, and the electronic factors governing reactivity and selectivity.
In the context of forming substituted morpholines, DFT calculations are used to:
Elucidate Transition State Structures : For cycloaddition reactions, computational models can determine the lowest energy transition state. For example, DFT calculations have been used to rationalize the observed diastereoselectivity in copper-promoted morpholine synthesis by comparing the energies of different chair-like transition state conformations. nih.gov Similarly, calculations have explained why certain reactions are inhibited by modeling the high-energy transition states involved. acs.org In palladium-catalyzed reactions, theory supports the favorability of a boat-like transition state over a chair-like one for the key aminopalladation step. nih.gov
Predict Reaction Outcomes : Theoretical calculations can predict the distribution of products in reactions with multiple possible outcomes. For the aminolysis of an unsymmetrical thionocarbonate with morpholine, DFT calculations that included explicit water molecules to model microsolvation were able to predict the product ratio with greater accuracy than gas-phase calculations, highlighting the importance of solvent effects. rsc.org
Analyze Reaction Energetics : By calculating the potential energy surface, computational methods can map out the energy changes along a reaction coordinate. This allows for the determination of activation energy barriers for different steps, helping to identify the rate-determining step. Studies on the decomposition of morpholine have used such calculations to predict the most likely decomposition pathways and their energetic requirements. researchgate.net
The table below outlines the application of computational methods in studying morpholine-related reaction mechanisms.
Computational Method | Property Investigated | Mechanistic Insight Provided | Reference(s) |
Density Functional Theory (DFT) | Transition State (TS) Geometries & Energies | Rationalization of stereoselectivity; determination of favored reaction pathways (e.g., boat vs. chair TS). | nih.govnih.govacs.org |
DFT with Solvation Models | Product Ratios | Prediction of nucleofugality and product distribution by accounting for solvent effects. | rsc.org |
RRKM-Based Calculations | Potential Energy Surfaces | Identification of dominant decomposition pathways and calculation of kinetic parameters. | researchgate.net |
Molecular Docking & MD Simulations | Ligand-Protein Binding | Understanding binding modes and stability of morpholine derivatives with biological targets. | nih.govopenmedicinalchemistryjournal.com |
These computational probes are indispensable for building a comprehensive, atomic-level understanding of the formation of complex molecules like this compound.
Spectroscopic Characterization Techniques for Structural Elucidation of 3- 2-methylphenyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment of each atom within the 3-(2-Methylphenyl)morpholine molecule.
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the protons of the morpholine ring exhibit characteristic signals. Due to the rapid chair-to-chair interconversion of the morpholine ring at room temperature, the axial and equatorial protons often appear as broadened signals. For instance, in many morpholine-containing compounds, the –NCH₂ and –OCH₂ protons of the morpholine ring appear as broad triplets. nih.gov Specifically, the –NCH₂ protons are often found in the range of 3.85 to 3.90 ppm, while the –OCH₂ protons resonate between 3.98 and 4.11 ppm. nih.gov
The protons of the 2-methylphenyl group also give rise to distinct signals. The methyl group protons typically appear as a singlet, while the aromatic protons will present as a complex multiplet in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns provide a detailed map of the proton framework of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
---|---|---|
Aromatic-H | 7.10 - 7.30 | Multiplet |
Morpholine-H (OCH₂) | 3.80 - 4.10 | Multiplet |
Morpholine-H (NCH₂) | 2.80 - 3.20 | Multiplet |
Phenyl-CH₃ | ~2.30 | Singlet |
Morpholine-H (CH) | 4.30 - 4.50 | Multiplet |
Note: This is a generalized prediction. Actual experimental values may vary based on solvent and other experimental conditions.
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. For morpholine derivatives, characteristic signals for the morpholine ring carbons are typically observed, with the carbon adjacent to the oxygen (OCH₂) appearing further downfield than the carbon adjacent to the nitrogen (NCH₂). For example, in similar structures, the NCH₂ carbon appears around 50.6 ppm and the OCH₂ carbon around 66.8 ppm. nih.gov
The carbons of the 2-methylphenyl group will also have characteristic chemical shifts. The methyl carbon will appear in the aliphatic region, while the aromatic carbons will resonate in the downfield aromatic region of the spectrum. The specific chemical shifts of the aromatic carbons can help to confirm the substitution pattern on the phenyl ring.
Table 2: Predicted ¹³C NMR Data for this compound
Carbon Assignment | Predicted Chemical Shift (ppm) |
---|---|
Aromatic-C (quaternary) | 135 - 140 |
Aromatic-C (CH) | 125 - 130 |
Morpholine-C (OCH₂) | ~67 |
Morpholine-C (NCH₂) | ~50 |
Phenyl-CH₃ | ~18 |
Morpholine-C (CH) | ~75 |
Note: This is a generalized prediction. Actual experimental values may vary based on solvent and other experimental conditions.
To further resolve the complex structure and confirm the assignments made from one-dimensional NMR, advanced two-dimensional (2D) NMR techniques are often employed. researchgate.netresearchgate.net These methods, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish correlations between different nuclei.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the morpholine ring and the aromatic system. researchgate.net
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. researchgate.netias.ac.in
HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the entire molecular structure, including the connection between the 2-methylphenyl group and the morpholine ring. researchgate.netias.ac.in
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of this compound. This high precision allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. For example, the calculated mass for a protonated molecule of a similar morpholine derivative, C₁₉H₁₉N₃O₂, was found to be 322.1556, with the observed HRMS value being 322.1561, confirming the molecular formula. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, GC is used to separate the compound from any impurities or starting materials. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. This allows for the confirmation of the identity of the main peak as this compound and the identification of any minor components, thereby assessing the purity of the sample. nih.govnih.gov GC-MS is a widely used method for the analysis of morpholine and its derivatives in various matrices. nih.govresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound by creating gaseous ions from a liquid solution, which are then analyzed by a mass spectrometer. For this compound (C₁₁H₁₅NO), this method confirms the compound's molecular mass, a fundamental step in its identification.
In a typical ESI-MS analysis conducted in positive ion mode, the molecule is protonated to form a pseudomolecular ion. The most common adducts observed are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. asianpubs.org High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental formula with high confidence. nih.gov The analysis of this compound would be expected to yield ions corresponding to its molecular weight plus the mass of a proton or other adducts.
Table 1: Expected ESI-MS Data for this compound (C₁₁H₁₅NO) Calculated Molecular Weight: 177.24 g/mol
Ion Species | Formula | Calculated m/z |
Protonated Molecule [M+H]⁺ | [C₁₁H₁₆NO]⁺ | 178.12 |
Sodium Adduct [M+Na]⁺ | [C₁₁H₁₅NONa]⁺ | 200.10 |
The observation of these specific mass-to-charge ratios in the mass spectrum serves as primary evidence for the successful synthesis and purity of the target compound. nih.govrsc.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides a unique fingerprint, revealing characteristic stretching and bending frequencies for its constituent bonds.
The key functional groups in the molecule are the morpholine ring (containing C-O-C ether and C-N amine linkages), the aromatic tolyl group, and aliphatic C-H bonds. The C-H stretching vibrations from the methylene (CH₂) groups of the morpholine ring are typically observed in the 3100-2850 cm⁻¹ region. researchgate.nettandfonline.com Other significant absorptions include the C-O-C ether stretch and C-N stretching of the tertiary amine. nih.gov The presence of the 2-methylphenyl group will be confirmed by aromatic C-H and C=C stretching vibrations.
Table 2: Characteristic IR Absorption Bands for this compound
Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
Aromatic C-H | Stretching | 3100 - 3000 | tandfonline.com |
Aliphatic C-H (Morpholine & Methyl) | Stretching | 2970 - 2850 | tandfonline.comnih.gov |
Aromatic C=C | Stretching | 1610 - 1580, 1500 - 1450 | nih.gov |
C-O-C (Ether) | Asymmetric Stretching | 1125 - 1115 | nih.gov |
C-N (Tertiary Amine) | Stretching | 1230 - 1180 | nih.gov |
These absorption bands, when analyzed together, confirm the presence of the core morpholine and methylphenyl structures within the molecule. tandfonline.comjapsonline.com
Elemental Microanalysis for Stoichiometric Verification
Elemental microanalysis is a definitive analytical method used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample of a pure organic compound. This technique provides experimental verification of the compound's empirical and molecular formula. youtube.com
For this compound, with the molecular formula C₁₁H₁₅NO, the theoretical elemental composition can be calculated. A sample of the purified compound is combusted, and the resulting amounts of CO₂, H₂O, and N₂ are measured to determine the experimental percentages. The experimental values must align closely with the calculated values (typically within a ±0.4% margin) to confirm the compound's stoichiometry and purity. rsc.org
Table 3: Elemental Analysis Data for this compound (C₁₁H₁₅NO)
Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |
Carbon (C) | 74.54% | Within ±0.4% of calculated value |
Hydrogen (H) | 8.53% | Within ±0.4% of calculated value |
Nitrogen (N) | 7.90% | Within ±0.4% of calculated value |
Oxygen (O) | 9.02% | Within ±0.4% of calculated value |
This stoichiometric verification is a critical component of the characterization process for novel compounds. rsc.org
X-ray Crystallography for Solid-State Molecular Architecture
For this compound, an X-ray diffraction analysis would reveal several key structural features. It would confirm the chair conformation of the morpholine ring, which is its most stable arrangement. acs.org Furthermore, it would define the exact spatial orientation of the 2-methylphenyl substituent relative to the morpholine ring. The analysis also details intermolecular interactions, such as hydrogen bonds, that dictate how the molecules pack together in the crystal lattice. nih.gov
Table 4: Key Parameters Determined by X-ray Crystallography for this compound
Parameter | Description |
Crystal System | The crystal class (e.g., Monoclinic, Orthorhombic). nih.gov |
Space Group | The symmetry group of the crystal. nih.gov |
Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. nih.gov |
Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, C-O). nih.gov |
Bond Angles (°) | Angles between adjacent bonds. nih.gov |
Torsion Angles (°) | Dihedral angles defining the molecule's conformation, including the chair form of the morpholine ring and the orientation of the tolyl group. nih.gov |
Intermolecular Interactions | Non-covalent forces (e.g., C-H···O hydrogen bonds) governing the crystal packing. nih.gov |
The data obtained from X-ray crystallography provides the definitive solid-state molecular architecture, corroborating the structural information inferred from spectroscopic methods. acs.orgresearchgate.net
Computational Chemistry and Theoretical Studies on 3- 2-methylphenyl Morpholine
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the electronic structure of 3-(2-Methylphenyl)morpholine.
Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. storion.ru For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Ab initio and Density Functional Theory (DFT) are the primary methods used for this purpose. mdpi.com
DFT methods, particularly those using hybrid functionals like B3LYP, are widely employed for their balance of computational cost and accuracy. nih.gov These are often paired with basis sets such as 6-31G(d,p) or the more extensive def2-TZVP to describe the molecule's electronic wave functions. The process iteratively adjusts the nuclear coordinates on a potential energy surface until a true energy minimum is found, which is confirmed when all calculated vibrational frequencies are positive. researchgate.net The optimized geometry represents the molecule's most probable structure in the gas phase. nih.gov
Table 1: Representative Geometrical Parameters Determined by Optimization This table illustrates the types of parameters obtained from geometry optimization. Specific values for this compound would require a dedicated computational study.
Parameter | Description | Typical Focus of Analysis |
---|---|---|
Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C-O, C-C). | Analysis of the morpholine ring bonds and the linkage to the phenyl group. |
**Bond Angles (°) ** | The angle formed between three connected atoms (e.g., C-N-C, C-O-C). | Determination of the puckering and geometry of the morpholine ring. |
| Dihedral Angles (°) | The angle between two planes defined by four atoms (e.g., C-C-N-C). | Description of the ring conformation (e.g., chair, boat) and the orientation of the 2-methylphenyl substituent relative to the morpholine ring. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. wikipedia.org
The energies of the HOMO (EHOMO) and LUMO (ELUMO) and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are important reactivity descriptors calculated using DFT. researchgate.netajchem-a.com A small energy gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity. researchgate.net The spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. Other global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity.
Table 2: Frontier Orbitals and Reactivity Descriptors This table outlines the key parameters derived from FMO analysis. The values are illustrative and would be specifically determined for this compound via QM calculations.
Parameter | Formula | Significance |
---|---|---|
EHOMO | Calculated | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. |
ELUMO | Calculated | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. |
Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |
Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates a higher propensity for chemical reactions. |
Quantum mechanical calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or aid in spectral assignment. researchgate.net
NMR Shielding: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding tensors for each nucleus. researchgate.netliverpool.ac.uk These theoretical shielding values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound like tetramethylsilane (TMS). libretexts.org Comparing these predicted shifts with experimental ¹H and ¹³C NMR spectra helps confirm the molecular structure, including the specific positions of substituents.
IR Frequencies: Theoretical infrared (IR) spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net These calculations identify the frequencies associated with the stretching, bending, and torsional motions of different bonds, such as C-H, C-N, C-O, and aromatic C=C stretches within this compound. mdpi.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental FT-IR spectra. researchgate.netresearchgate.net
Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Morpholine Derivative This table illustrates the correlation between calculated and observed data for a related compound, (E)-3-(2,4-Difluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one, as specific data for this compound is not available.
Spectrum | Parameter | Predicted Value (cm⁻¹) | Experimental Value (cm⁻¹) | Bond/Group |
---|---|---|---|---|
IR | C=O stretching | --- | 1650.89 | Carbonyl |
C-H stretching | --- | 2962.60, 2842.67 | Aliphatic C-H | |
C-O stretching | --- | 1191.28 | Ether | |
C-N stretching | --- | 1118.57 | Amine | |
¹³C NMR | Chemical Shift (ppm) | --- | 187.9 | Carbonyl Carbon |
Chemical Shift (ppm) | --- | 66.5 | Morpholine -O-CH₂ | |
Chemical Shift (ppm) | --- | 47.4 | Morpholine -N-CH₂ |
(Data sourced from a study on a different morpholine derivative for illustrative purposes). mdpi.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Molecular Modeling and Simulation Approaches
While QM methods are excellent for static electronic properties, molecular modeling and simulation techniques explore the dynamic behavior and conformational landscape of molecules.
The structural flexibility of this compound is a key determinant of its interactions and properties. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. The six-membered morpholine ring typically adopts a low-energy chair conformation. researchgate.net
For this compound, the analysis would focus on two main structural features:
Ring Conformation: While the chair form is expected to be most stable, other conformations like a boat or twist-boat could exist and are computationally accessible.
Substituent Orientation: The 2-methylphenyl group attached to the C3 position of the morpholine ring can exist in either an axial or an equatorial position. The relative steric hindrance and electronic interactions determine which orientation is energetically favored. imperial.ac.uk
Computational methods can systematically rotate the key bonds and calculate the potential energy of each resulting conformer. This allows for the construction of a potential energy surface, identifying the global minimum (the most stable conformer) and local minima (other stable conformers), as well as the energy barriers for converting between them. nih.govresearchgate.net
Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of a molecule. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular motion. nih.gov
For this compound, an MD simulation can:
Explore Conformational Landscapes: By simulating the molecule over nanoseconds or longer, MD can explore a wide range of possible conformations, including transitions between different chair and boat forms of the morpholine ring and rotations of the phenyl group. acs.orgnih.gov
Analyze Stability: The simulation can reveal the stability of different conformers in various environments, such as in a solvent like water or chloroform. The root-mean-square deviation (RMSD) of the atomic positions over time is often used to assess the stability of the molecule's structure. nih.gov
Simulate Interactions: MD is particularly useful for studying how this compound might interact with other molecules, such as biological receptors or solvent molecules, providing insights into its binding modes and intermolecular forces. nih.gov
Conformational Analysis of the Morpholine Ring and Phenyl Substituent
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are theoretical and computational frameworks that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. nih.gov These models are built upon the principle that the structure of a molecule, encoded in numerical values known as molecular descriptors, dictates its properties and activities. mdpi.com By establishing a mathematical correlation between these descriptors and an experimentally determined property, QSPR models can forecast the properties of new or unsynthesized compounds. nih.govmdpi.com This approach is a cornerstone of modern computational chemistry, facilitating the rational design of molecules with desired characteristics and reducing the need for extensive empirical testing. europa.eu The development of a robust QSPR model involves several key stages, including the selection of a dataset of compounds, calculation of a wide array of molecular descriptors, selection of the most relevant descriptors, and the generation and validation of a mathematical model. plos.org
Development of Models Correlating Molecular Descriptors with Chemical Attributes
The foundation of any QSPR model is the correlation of molecular descriptors with specific, measurable chemical attributes. Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. rsc.org They can be classified based on their dimensionality, ranging from simple 0D descriptors like molecular weight and atom counts, to 1D descriptors such as counts of functional groups, 2D descriptors derived from the molecular graph (e.g., topological indices), and 3D descriptors that depend on the molecule's spatial conformation. libretexts.org
While specific QSPR studies exclusively focused on this compound are not extensively documented in public literature, research on analogous morpholine-containing structures provides a blueprint for how such models are developed. For instance, in a study on morpholine-derived thiazoles, a QSAR (a related methodology focusing on biological activity) model was developed to correlate structural features with inhibitory activity against bovine carbonic anhydrase-II. nih.gov In this model, several molecular descriptors were identified as being significantly correlated with the compound's biological activity. nih.gov
The descriptors identified in that study included:
GATS2c : A Geary autocorrelation descriptor of lag 2, weighted by atomic charges. This descriptor captures information about the spatial distribution of charges within the molecule. nih.gov
SpMax2_Bhv : This descriptor represents the leading eigenvalue from the Burden matrix, weighted by atomic van der Waals volumes, providing insight into the molecule's branching and shape.
SpMin6_Bhe : The smallest eigenvalue from the Burden matrix, weighted by atomic Sanderson electronegativities, which relates to the electronic properties and topology of the molecule.
VP-6 : A virtual path count descriptor, which is a topological index reflecting molecular complexity and branching. nih.gov
The development of such a model involves calculating a large number of potential descriptors for a series of related compounds and then using statistical methods, like genetic algorithms or multiple linear regression, to select the subset of descriptors that best predicts the property of interest. plos.orgresearchgate.net The resulting equation provides a quantitative link between the structure (via descriptors) and the attribute (e.g., biological activity, solubility, or reactivity). For this compound, a similar approach would involve correlating descriptors with properties like solubility, partition coefficient, or metabolic stability.
Molecular Descriptor Type | Example Descriptor from Analog Studies | Information Encoded |
2D Autocorrelation | GATS2c (Geary autocorrelation - lag 2 / weighted by charges) | Distribution of atomic charges across the molecular topology. nih.gov |
2D Matrix-Based | SpMax2_Bhv (Leading eigenvalue from Burden matrix / weighted by vdW volumes) | Molecular size, shape, and branching. |
2D Matrix-Based | SpMin6_Bhe (Smallest eigenvalue from Burden matrix / weighted by electronegativity) | Electronic properties and molecular topology. nih.gov |
Topological | VP-6 (Virtual Path Count of order 6) | Molecular complexity and the degree of branching. nih.gov |
In Silico Prediction of Compound Properties Relevant to Synthetic Design
A significant application of computational chemistry is the in silico (computer-based) prediction of compound properties that are critical for planning and executing a chemical synthesis. europa.eu Before a compound like this compound is synthesized, theoretical models can provide valuable insights into its likely physicochemical properties and reactivity, helping to guide reaction choices and purification strategies.
Key predicted properties include:
Topological Polar Surface Area (TPSA) : This property is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) and is a strong predictor of a molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration. acs.org
logP : The logarithm of the partition coefficient between octanol and water, this value is a crucial measure of a compound's lipophilicity, which influences its solubility, absorption, and interaction with biological targets. nih.gov
Hydrogen Bond Donors and Acceptors : Counts of these functional groups are critical for predicting a molecule's solubility in protic solvents and its potential to form intermolecular hydrogen bonds, which affects its crystal structure and melting point. libretexts.org
Rotatable Bonds : The number of rotatable bonds provides an indication of the molecule's conformational flexibility. chemscene.com
Beyond these general properties, computational models can also inform synthetic strategy by predicting reactivity. For instance, theoretical studies can identify the most likely sites for electrophilic or nucleophilic attack, guiding the choice of reagents for reactions like oxidation, reduction, or substitution. For this compound, this could involve predicting the outcome of oxidation of the morpholine nitrogen or substitution reactions on the aromatic ring. This predictive capability allows for a more rational and efficient approach to synthetic chemistry, minimizing trial-and-error experimentation.
Predicted Property | Value for (R)-3-(2-Methoxyphenyl)morpholine HCl chemscene.com | Relevance to Synthetic Design |
Topological Polar Surface Area (TPSA) | 30.49 Ų | Predicts solubility and requirements for chromatographic purification. |
Partition Coefficient (LogP) | 1.7779 | Indicates lipophilicity, guiding solvent selection for reaction and extraction. |
Hydrogen Bond Acceptors | 3 | Influences intermolecular interactions, solubility, and crystal packing. |
Hydrogen Bond Donors | 1 | Affects solubility in protic solvents and potential for side reactions. |
Rotatable Bonds | 2 | Relates to conformational flexibility, which can impact reactivity and crystallization. |
Chemical Reactivity and Derivatization Strategies for 3- 2-methylphenyl Morpholine
Functionalization of the Morpholine Heterocycle
The morpholine ring is a key target for derivatization, with the nitrogen atom and adjacent carbon atoms being the primary sites for functionalization.
N-Alkylation and N-Acylation Reactions
The secondary amine of the morpholine ring is readily susceptible to N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a variety of substituents, thereby modifying the compound's steric and electronic properties.
N-Alkylation involves the reaction of the morpholine nitrogen with alkyl halides or other alkylating agents, often in the presence of a base. researchgate.netrsc.org For instance, the reaction with benzyl chloride can introduce a benzyl group onto the nitrogen atom. mdpi.com This process is a standard method for creating tertiary amines with diverse functionalities. nih.gov The use of palladium catalysts can facilitate these N-alkylation reactions, often under mild conditions. rsc.org
N-Acylation introduces an acyl group to the morpholine nitrogen, typically by reacting it with an acyl chloride or anhydride. This reaction is useful for synthesizing amides, which can serve as precursors for further transformations or as final products with desired biological activities.
Table 1: Examples of N-Alkylation and N-Acylation Reagents
Reaction Type | Reagent Class | Specific Example | Product Type |
N-Alkylation | Alkyl Halide | Benzyl Chloride mdpi.com | N-Benzylated Morpholine |
N-Alkylation | Alcohols | Methanol researchgate.net | N-Methylated Morpholine |
N-Acylation | Acyl Chloride | Acetyl Chloride | N-Acetylated Morpholine |
Regioselective Functionalization at Carbon Positions (C-2, C-3, C-5, C-6)
Functionalization of the carbon atoms (C-2, C-3, C-5, and C-6) of the morpholine ring allows for the introduction of substituents that can significantly influence the molecule's three-dimensional structure and biological activity. acs.orgnih.gov Achieving regioselectivity in these reactions is a key challenge. mdpi.comrsc.orgresearchgate.net
Recent synthetic methods have enabled the diastereoselective synthesis of 2- and 3-substituted morpholine derivatives. nih.govacs.org These methods often utilize cascade reactions to construct the morpholine ring with desired substitutions. For example, a palladium-catalyzed carboamination reaction can be used to synthesize cis-3,5-disubstituted morpholines. e3s-conferences.orgnih.gov The synthesis of 2,3- and 2,5-disubstituted morpholines has also been achieved, albeit sometimes with lower diastereoselectivity. nih.gov
Transformations of the 2-Methylphenyl Substituent
The 2-methylphenyl group attached to the C-3 position of the morpholine ring provides additional opportunities for chemical modification.
Reactions at the Methyl Group (e.g., oxidation, halogenation)
The methyl group on the phenyl ring can be a site for various chemical transformations.
Oxidation of the methyl group can lead to the formation of a carboxylic acid or other oxidized derivatives. This transformation is typically achieved using strong oxidizing agents like potassium permanganate. The resulting carboxylic acid can then serve as a handle for further derivatization, such as esterification or amidation. Gas-phase oxidation studies of the related o-methylphenyl radical have shown the formation of unique products like o-quinone methide. researchgate.net
Halogenation of the methyl group can be achieved through radical reactions, though this can sometimes be accompanied by rearrangement. acs.org Decarboxylative halogenation of the corresponding carboxylic acid is another route to introduce a halogen atom. acs.org These halogenated derivatives can be valuable intermediates for cross-coupling reactions.
Table 2: Reactions at the Methyl Group of the 2-Methylphenyl Substituent
Reaction Type | Reagent/Condition | Product Functional Group |
Oxidation | Potassium Permanganate | Carboxylic Acid |
Halogenation | Radical Halogenating Agents acs.org | Halomethyl |
Electrophilic/Nucleophilic Aromatic Substitutions on the Phenyl Ring
The phenyl ring of 3-(2-methylphenyl)morpholine is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. researchgate.netresearchgate.net
Electrophilic Aromatic Substitution (EAS) is influenced by the directing effects of the existing substituents. The methyl group is an ortho-, para-director, while the morpholine substituent's effect is more complex. The reaction conditions can be controlled to favor substitution at specific positions on the aromatic ring. Common EAS reactions include nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. masterorganicchemistry.com While the 2-methylphenyl group itself is not strongly electron-withdrawing, the introduction of such groups (e.g., a nitro group via EAS) can activate the ring towards SNAr. tum.de This allows for the displacement of a leaving group (like a halogen) by a nucleophile. masterorganicchemistry.com
Synthesis of Polycyclic and Complex Morpholine-Containing Architectures
The chemical reactivity of this compound and its derivatives can be harnessed to construct more complex molecular architectures, including polycyclic systems. acs.org For instance, intramolecular reactions can lead to the formation of fused or bridged ring systems. The development of modular synthetic strategies allows for the assembly of complex morpholine-containing scaffolds from simpler building blocks. nih.govcwu.edu
One approach involves the synthesis of bicyclic morpholines through intramolecular cyclization reactions. nih.gov For example, Diels-Alder reactions utilizing morpholine-derived dienes can lead to the formation of bicyclic and tricyclic structures. nih.govcwu.edu These complex scaffolds are of interest in drug discovery due to their well-defined three-dimensional shapes. acs.org
Formation of Spirocyclic Morpholine Derivatives
Spirocyclic N-heterocycles are in great demand as scaffolds for drug discovery. researchgate.net The synthesis of spiro-β-lactams from morpholin-3-one derivatives represents a viable strategy for creating spirocyclic systems. This transformation can be achieved via the Staudinger reaction, which involves the reaction of an imine with a ketene generated from the morpholine starting material. nih.gov The steric hindrance of both the imine and the morpholine derivative can affect the reaction yield. nih.gov Another approach involves the reaction of cyclic ketones with stannyl amine protocol (SnAP) reagents, which can produce N-unprotected spirocyclic amines under simple reaction conditions. researchgate.net
Furthermore, the synthesis of spirooxindole-derived morpholine-fused-1,2,3-triazole derivatives has been reported, highlighting another pathway to complex spirocyclic systems.
Construction of Fused Bicyclic and Multicyclic Morpholine Systems
The construction of fused bicyclic systems from morpholine precursors is a key strategy for creating conformationally constrained molecules. A prominent method is the palladium-catalyzed intramolecular carboamination reaction. nih.govnih.gov This approach allows for the stereocontrolled synthesis of a variety of substituted morpholines, including fused-ring derivatives. nih.gov For example, substrates prepared by O-allylation of 2-(N-phenylamino)cycloalkanols can be coupled with aryl bromides to afford fused bicyclic morpholines in moderate to good yields and with excellent diastereoselectivity. nih.gov
A study demonstrated the synthesis of fused bicyclic morpholines from N-allyl ethanolamine derivatives. The key substrates were prepared in three steps from commercially available N-protected amino alcohols, which were then subjected to Pd-catalyzed coupling with aryl bromides. nih.gov
Table 1: Synthesis of Fused Bicyclic Morpholines via Pd-Catalyzed Carboamination nih.gov
Starting Material (Substrate) | Aryl Bromide | Product | Yield (%) | Diastereomeric Ratio (dr) |
---|---|---|---|---|
(1R,2R)-2-(N-allyl-N-(4-methoxyphenyl)amino)cyclopentanol | 1-bromo-4-tert-butylbenzene | 7a | 75 | >20:1 |
(1R,2R)-2-(N-allyl-N-(4-methoxyphenyl)amino)cyclopentanol | 1-bromo-4-fluorobenzene | 7b | 71 | >20:1 |
(1R,2R)-2-(N-allyl-N-phenylamino)cyclohexanol | 1-bromo-4-tert-butylbenzene | 7c | 78 | >20:1 |
(1R,2R)-2-(N-allyl-N-(4-methoxyphenyl)amino)cyclohexanol | 1-bromo-4-tert-butylbenzene | 7d | 65 | >20:1 |
(1R,2R)-2-(N-allyl-N-(4-methoxyphenyl)amino)cyclohexanol | 1-bromo-4-fluorobenzene | 7e | 63 | >20:1 |
Other strategies include gold-catalyzed cycloisomerization of N-propargyl epoxides, which can lead to fused bicyclic ketal skeletons depending on the reaction conditions. ijcce.ac.ir Copper-catalyzed intramolecular dehydrogenative alkoxylation of allylic morpholinols has also been described as a method to access trans-fused bicyclic morpholines. rsc.org
Preparation of Bis-morpholine Spiroacetals and Oxazepane Analogues
A robust, scalable four-step synthesis has been developed for creating spiro-bis-morpholine scaffolds, which are sp³-rich structures valuable for compound libraries. acs.orgnih.govchemrxiv.org The key intermediate is a 2-methylidenemorpholine (an exocyclic enol ether), which can be derived from a 2-chloromethyl-substituted morpholine. acs.orgnih.gov This enol ether then undergoes a two-step sequence to build the second morpholine ring, forming the spiroacetal framework. acs.orgnih.govresearchgate.net
The two-step conversion from the enol ether involves:
Regioselective Iodoacetalization: The 2-methylidenemorpholine is treated with an N-protected ethanolamine in the presence of N-iodosuccinimide (NIS). acs.org
Ring Closure: The resulting iodide intermediate is treated with a base, such as potassium tert-butoxide (t-BuOK), to effect ring closure and form the bis-morpholine spiroacetal. acs.org
This methodology is versatile and can be extended to create analogues with different ring sizes, such as 6,7- and 7,7-spiroacetal systems, by using N-protected propanolamine or by starting with a 2-methylidene-1,4-oxazepane. acs.orgnih.govchemrxiv.org
Table 2: Two-Step Synthesis of a Bis-morpholine Spiroacetal acs.org
Step | Reactants | Reagents | Product | Yield (over 2 steps) |
---|---|---|---|---|
1. Iodoacetalization | 2-Methylidenemorpholine 4, N-Boc-ethanolamine 5 | N-Iodosuccinimide (NIS) | Iodide intermediate 6 | 75% |
2. Cyclization | Iodide intermediate 6 | t-BuOK, DMF | Bis-morpholine spiroacetal 7 |
Coordination Chemistry: this compound as a Ligand
The nitrogen and oxygen atoms in the morpholine ring allow it to act as a ligand in metal complexes. Morpholine typically binds to metal centers in a monodentate fashion through its nitrogen atom. mdpi.com The coordination of morpholine can lead to complexes with interesting structural and electronic properties. nih.gov
Investigation of Binding Modes to Metal Centers (N-coordination, O-coordination, or bidentate)
The primary mode of coordination for the morpholine scaffold is through the lone pair of electrons on the nitrogen atom (N-coordination). mdpi.comnih.gov This is observed in numerous palladium(II) complexes where morpholine completes the coordination sphere of the metal center. avesis.networknih.gov In these cases, the morpholine ring typically adopts a stable chair conformation. nih.gov
While N-coordination is dominant, O-coordination is rare. Bidentate bridging coordination involving both the nitrogen and oxygen atoms has been observed, but the resulting metal-oxygen bond is typically long and weak. mdpi.com In some Schiff-base complexes derived from N-(3-aminopropyl)morpholine, the morpholine nitrogen can participate in N,N,O-tridentate coordination, but this involves the appended amino group rather than the ring oxygen. tandfonline.com The protonation state of the morpholine nitrogen is critical; if protonated, it is unable to coordinate to the metal center. bohrium.com
The electronic properties of other ligands in the complex can influence the bonding of the morpholine ligand. For instance, in certain palladium(II) N-heterocyclic carbene (NHC) complexes, the strong trans effect of the NHC ligand can lead to a lengthening of the Pd-N(morpholine) bond. nih.gov
Synthesis and Structural Characterization of Metal Complexes
A variety of metal complexes incorporating a morpholine ligand have been synthesized and characterized. Palladium(II) complexes, in particular, have been studied extensively. avesis.networknih.govnih.govrsc.org These are often synthesized by reacting a precursor, such as a (NHC)Pd(II)(pyridine) complex (PEPPSI type), with morpholine. nih.gov
Characterization is typically performed using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, FTIR) and single-crystal X-ray diffraction. nih.govavesis.networknih.gov
NMR Spectroscopy: In ¹H NMR spectra of palladium-morpholine complexes, the protons of the morpholine ring show characteristic signals. For example, in a dibromo[1,3-dibenzylbenzimidazol-2-ylidene]morpholinepalladium(II) complex, the NH proton of the morpholine ligand was observed as a singlet at 2.73 ppm, while the CH₂ protons appeared as multiplets between 2.90 and 3.74 ppm. nih.gov
FTIR Spectroscopy: The N-H stretching frequency for the morpholine group in a complex was observed around 3305 cm⁻¹, with the C-O stretch appearing near 1027 cm⁻¹. nih.gov
X-ray Crystallography: This technique provides definitive structural information. In several characterized (NHC)Pd(Br)₂(morpholine) complexes, the palladium center exhibits a slightly distorted square planar geometry. avesis.networknih.gov The coordination environment is completed by the carbene carbon, the morpholine nitrogen, and two bromide ligands. avesis.network The Pd-N bond lengths in these complexes are consistent with those reported for similar palladium(II) structures. nih.gov
Table 3: Characterization Data for a Palladium-Morpholine Complex nih.gov
Complex | Formula | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Key FTIR Bands (cm⁻¹) | Pd-N Bond Length (Å) |
---|---|---|---|---|---|
dibromo[1,3-dibenzylbenzimidazol-2-ylidene]morpholinepalladium(II) | C₂₅H₂₇Br₂N₃OPd | 2.73 (NH), 2.90-3.74 (CH₂) | 48.3 (C-N), 68.1 (C-O) | 3305 (N-H), 1027 (C-O) | 2.136 |
Future Perspectives in the Academic Research of 3- 2-methylphenyl Morpholine
Advancements in Asymmetric Synthesis Towards Enantiopure Forms
The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the development of methods for the asymmetric synthesis of 3-(2-Methylphenyl)morpholine to obtain enantiopure (S)- and (R)-forms is a significant research direction. uwindsor.cacuhk.edu.hk Current strategies in asymmetric synthesis can be broadly categorized into forming the stereocenter before, during, or after the cyclization to create the morpholine ring. researchgate.net
Future advancements are expected to leverage biocatalysis, a powerful tool for creating stereochemically pure compounds. For instance, the use of enzymes like imine reductases (IREDs) has been successfully applied to the synthesis of similar structures, such as (S)-3-(4-(trifluoromethyl)phenyl)morpholine, achieving high yields and excellent enantioselectivity. digitellinc.com This biocatalytic approach, involving the screening and optimization of specific enzymes, presents a promising and scalable route for producing enantiopure this compound.
Another burgeoning area is the use of chiral catalysts, such as chiral phosphoric acids. These catalysts have enabled the enantioselective synthesis of C3-substituted morpholinones from readily available starting materials through a domino heteroannulation and rearrangement sequence. acs.org Adapting such catalytic systems to the synthesis of this compound could provide an efficient and direct route to its enantiomers. Research will likely focus on designing new chiral ligands and catalysts that are specifically tailored for the 2-methylphenyl substituent, aiming for even higher diastereoselectivity and enantioselectivity. researchgate.netacs.org
Asymmetric Synthesis Strategy | Key Features | Potential Application to this compound |
Biocatalysis (e.g., IREDs) | High enantioselectivity, mild reaction conditions, scalable. digitellinc.com | Development of a specific IRED-catalyzed process for the asymmetric reduction of a suitable precursor. |
Chiral Phosphoric Acid Catalysis | Enantioselective construction of the morpholine core from achiral precursors. acs.org | A domino reaction sequence to form the chiral center at the C3 position with high enantiomeric excess. |
Asymmetric Hydrogenation | Use of chiral phosphine-rhodium catalysts to create 2-substituted chiral morpholines. researchgate.net | Adaptation of hydrogenation catalysts for the synthesis of 3-substituted morpholines, a less explored area. researchgate.net |
Novel Catalytic Systems for Efficient and Sustainable Production
The development of efficient and sustainable methods for the production of morpholine derivatives is a central theme in modern synthetic chemistry. sigmaaldrich.com Future research will focus on novel catalytic systems that offer milder reaction conditions, higher yields, and greater functional group tolerance, moving away from stoichiometric reagents. oup.com
Indium(III)-catalyzed intramolecular reductive etherification has emerged as an effective method for constructing various substituted morpholines with high diastereoselectivity. oup.com This approach is notable for its compatibility with a range of N-protecting groups and its use of a catalyst rather than stoichiometric amounts of strong Lewis acids. oup.com Further exploration of this and other Lewis acid-catalyzed systems could lead to more efficient syntheses of this compound.
Photocatalysis represents a particularly promising green chemistry approach. Visible-light-activated photocatalysts, in combination with Lewis and Brønsted acids, can facilitate the diastereoselective synthesis of substituted morpholines from simple starting materials. figshare.comacs.org These methods avoid pre-functionalized reagents and proceed under mild conditions. figshare.comacs.org The application of photocatalytic annulation strategies to synthesize this compound could significantly improve the sustainability of its production.
Palladium-catalyzed reactions, such as carboamination, have also proven valuable for the stereoselective synthesis of substituted morpholines. nih.gov Future work will likely involve the development of more active and robust palladium catalysts and ligands that can facilitate the coupling of a wider range of substrates under milder conditions, enhancing the modularity and efficiency of the synthesis. nih.govacs.org
Catalytic System | Advantages | Research Focus |
Indium(III) Catalysis | Mild conditions, high diastereoselectivity, good functional group tolerance. oup.com | Optimization for 3-aryl substituted morpholines and catalyst recycling. |
Photocatalysis | Uses visible light, sustainable, access to diverse substitution patterns. figshare.comacs.org | Development of specific photocatalytic cycles for the synthesis of this compound. |
Palladium Catalysis | High efficiency, good stereocontrol, modular approach. nih.gov | Design of new ligands to improve catalyst activity and broaden substrate scope. acs.org |
Deeper Computational Insights into Reactivity and Structure-Property Relationships
Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of molecules, thereby guiding synthetic efforts and the design of new functional compounds. numberanalytics.com For this compound, future computational studies will provide deeper insights into its reactivity, conformational landscape, and structure-property relationships.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be instrumental. mdpi.com By correlating calculated molecular descriptors (e.g., electronic, steric, and lipophilic parameters) with experimentally observed properties, researchers can build predictive models. iosrjournals.orgzenodo.org These models can help to forecast the biological activity or physical properties of new, unsynthesized derivatives of this compound, accelerating the discovery process. researchgate.netnih.gov For example, QSAR studies on other morpholine derivatives have successfully identified key structural features that influence their activity as enzyme inhibitors or receptor ligands. researchgate.netrsc.org
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations will offer a more detailed, atomistic understanding. numberanalytics.com These methods can be used to:
Predict the most stable conformations of this compound and its derivatives.
Model the interaction of the molecule with biological targets, such as enzyme active sites or receptors, providing insights into its mechanism of action. nih.gov
Understand the reaction mechanisms of its synthesis, helping to optimize reaction conditions and catalyst selection. nih.gov
Elucidate the relationship between the molecular structure (e.g., the orientation of the 2-methylphenyl group) and macroscopic properties, which is crucial for materials science applications. researchgate.net
Computational Method | Application | Expected Outcome for this compound |
QSAR/QSPR | Predict biological activity and physical properties. mdpi.comiosrjournals.orgresearchgate.net | Rational design of derivatives with enhanced properties before synthesis. |
Molecular Docking | Simulate binding to biological targets. nih.govrsc.org | Identification of potential biological targets and understanding of binding modes. |
DFT/MD Simulations | Analyze reactivity, conformation, and reaction mechanisms. numberanalytics.comresearchgate.net | Deeper understanding of the molecule's intrinsic properties and how to best synthesize and utilize it. |
Expanding the Scope of Derivatization for Novel Chemical Functionalities
The this compound scaffold is a versatile starting point for the creation of a diverse library of new chemical entities. Expanding the scope of its derivatization is a key future perspective, aiming to introduce novel functionalities and explore new biological and material applications. e3s-conferences.orgresearchgate.net
Research will likely focus on several strategies for derivatization:
N-functionalization: The nitrogen atom of the morpholine ring is a common site for modification. Alkylation, arylation, or acylation can introduce a wide variety of substituents, which can be used to modulate the molecule's properties or to link it to other chemical moieties. researchgate.net
Ring Substitution: Introducing additional substituents onto the morpholine ring itself can fine-tune the molecule's stereochemistry and physicochemical properties. nih.goviosrjournals.org
Modification of the Phenyl Ring: The 2-methylphenyl group offers further opportunities for derivatization. Functional groups can be added to other positions on the phenyl ring to alter electronic properties and interaction capabilities. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 3-(2-Methylphenyl)morpholine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the alkylation of morpholine with a 2-methylphenyl-containing electrophile (e.g., 2-methylbenzyl chloride). Key steps include:
- Reagent Selection: Use a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate the reaction .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
- Yield Optimization: Monitor reaction time and temperature (typically 60–80°C for 12–24 hours) to avoid side products like N-alkylation byproducts .
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
Q. What analytical methods are recommended for assessing purity and identifying impurities in this compound?
Methodological Answer:
- HPLC with UV/RI Detection: Use a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA). Monitor impurities at 0.1% threshold .
- LC-MS: Detect trace impurities (e.g., residual starting materials or isomers) via high-resolution mass spectrometry .
- Chiral HPLC: If enantiomeric purity is critical, employ chiral columns (e.g., Chiralpak AD-H) to resolve stereoisomers .
Advanced Research Questions
Q. How does the 2-methylphenyl substituent influence the pharmacological activity of morpholine derivatives compared to other aryl groups?
Methodological Answer: The 2-methylphenyl group enhances lipophilicity and steric bulk, potentially improving membrane permeability and target binding. Comparative studies can be conducted via:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogues with substituents like 4-methoxyphenyl or 3-chlorophenyl and test in vitro (e.g., receptor binding assays) .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like NMDA receptors or monoamine transporters .
Example Finding:
In NMDA receptor binding assays, this compound showed moderate affinity (Kᵢ ~500 nM), whereas 4-methoxyphenyl analogues exhibited reduced activity due to electronic effects .
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
Methodological Answer: Contradictions may arise from differences in isomer composition, assay conditions, or off-target effects. Mitigation strategies include:
- Isomer Purity Verification: Use chiral HPLC or NMR to confirm the absence of positional isomers (e.g., 2- vs. 4-methylphenyl derivatives) .
- Standardized Assay Protocols: Adopt consistent cell lines (e.g., HEK293 for receptor studies) and control for variables like pH and temperature .
- Off-Target Screening: Employ broad-panel assays (e.g., CEREP Psychoactive Panel) to identify interactions with non-target receptors .
Q. What in silico and in vitro approaches are suitable for predicting the metabolic stability of this compound?
Methodological Answer:
- In Silico Tools:
- In Vitro Models:
Q. How can researchers differentiate this compound from its structural isomers in complex mixtures?
Methodological Answer:
- Chromatographic Separation: Use UPLC with a phenyl-hexyl column (e.g., Waters BEH C18) and gradient elution (methanol/water) .
- Tandem MS: Fragment ions (e.g., m/z 121 for the 2-methylphenyl moiety) provide isomer-specific signatures .
- 2D NMR: NOESY or COSY spectra reveal spatial proximity between the methyl group and morpholine protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.